ZD-6888

AT1 Antagonist Binding Affinity Vascular Pharmacology

ZD-6888 (CAS 138620-04-9), also known as ICI-D6888 and ZENECA ZD6888, is a non-peptide angiotensin II (Ang II) type 1 (AT1) receptor antagonist belonging to the tetrahydroquinoline structural class. It was originally developed as a potential therapeutic agent for hypertension.

Molecular Formula C25H25N5O
Molecular Weight 411.5 g/mol
CAS No. 138620-04-9
Cat. No. B12782604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZD-6888
CAS138620-04-9
Molecular FormulaC25H25N5O
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=C2CCCCC2=N1)OCC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
InChIInChI=1S/C25H25N5O/c1-2-19-15-24(22-9-5-6-10-23(22)26-19)31-16-17-11-13-18(14-12-17)20-7-3-4-8-21(20)25-27-29-30-28-25/h3-4,7-8,11-15H,2,5-6,9-10,16H2,1H3,(H,27,28,29,30)
InChIKeyAWZMTWHHQXOWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ZD-6888 (CAS 138620-04-9): A High-Affinity Tetrahydroquinoline AT1 Antagonist for Preclinical Hypertension and Renal Pharmacology Research


ZD-6888 (CAS 138620-04-9), also known as ICI-D6888 and ZENECA ZD6888, is a non-peptide angiotensin II (Ang II) type 1 (AT1) receptor antagonist belonging to the tetrahydroquinoline structural class [1]. It was originally developed as a potential therapeutic agent for hypertension [2]. In vitro, ZD-6888 demonstrates exceptionally high affinity for the AT1 receptor (Kd = 0.0501 nM in rabbit aorta) [3], positioning it as one of the most potent AT1 antagonists identified. Despite its preclinical promise, clinical development was discontinued after Phase 1 trials for hypertension [4].

Why ZD-6888 Cannot Be Replaced by Other Angiotensin II Receptor Blockers (ARBs)


Despite belonging to the broader class of non-peptide AT1 receptor antagonists (ARBs), ZD-6888 exhibits a distinct pharmacological profile that precludes simple substitution with clinically established agents like losartan or valsartan. Its tetrahydroquinoline core and specific biphenyltetrazole substitution confer an in vitro binding affinity (Kd = 0.0501 nM) [1] that is orders of magnitude more potent than many comparators. Furthermore, early research on ZD-6888 analogues demonstrates that even minor structural modifications to the biphenyl ring system can profoundly alter both in vitro binding and in vivo pressor response efficacy [2]. This high sensitivity to structural changes, combined with its unique, dose-dependent renal effects observed in long-term toxicology studies [3], means that ZD-6888 represents a highly specific pharmacological tool. Interchanging it with other ARBs would introduce significant variability in potency and downstream biological readouts, invalidating comparative studies and confounding mechanistic investigations.

ZD-6888 (138620-04-9) Quantitative Differentiation Evidence for AT1 Antagonist Selection


Exceptional AT1 Receptor Binding Affinity (Kd = 0.0501 nM) in Rabbit Aorta Functional Assay

In a functional antagonist activity assay using rabbit aorta tissue, ZD-6888 demonstrates an exceptionally high affinity for the AT1 receptor with a Kd of 0.0501 nM [1]. In a comparable assay system (rabbit aorta), the commonly used AT1 antagonist losartan exhibits a Kd of 12.6 nM [2]. Another AT1 antagonist, CHEMBL340315, shows a Kd of 3.98 nM in the same tissue model [3].

AT1 Antagonist Binding Affinity Vascular Pharmacology Drug Discovery

Sensitive Structure-Activity Relationship: Analogues Show Comparable or Superior Activity to ZD-6888 in Binding and In Vivo Pressor Response

A study synthesizing analogues of ZD-6888 (ZENECA ZD6888) with various substituents on the biphenyl ring system found that several compounds exhibited comparable or superior activity to ZD-6888 itself in an in vitro binding assay and in inhibiting the Ang II-induced pressor response in normotensive rats [1]. The study specifically notes that compounds with substituents at the C3 position showed comparable or better activity than the parent compound ZD-6888 in an acute dosed rat model (iv) [1].

Medicinal Chemistry SAR Tetrahydroquinoline AT1 Antagonist

Dose-Dependent Induction of Juxtaglomerular Apparatus (JGA) Hypertrophy and Hyperplasia in 26-Week Rat Toxicology Study

In a 26-week toxicology study, Alderley Park rats treated orally with ZD-6888 (ZENECA ZD6888) at doses of 25, 50, and 250 mg/kg/day exhibited treatment- and dose-related histopathological changes in the kidneys [1]. Key findings included hypertrophy and hyperplasia of the juxtaglomerular apparatus (JGA), increased numbers of juxtaglomerular cell granules, and evidence of arteriolar smooth muscle cell conversion to JGA cells [1]. The study explicitly attributes these changes to the exaggerated pharmacological action of the compound, specifically ZD6888-mediated blockade of AII receptors leading to competitive inhibition of AII-mediated renin release [1].

Toxicology Renal Pharmacology Angiotensin II Juxtaglomerular Apparatus

Clinical Development Discontinuation After Phase 1 for Hypertension Indication

According to the DrugMAP database, the development of ZD-6888 (ICI-D-6888) for the indication of hypertension was discontinued after Phase 1 clinical trials [1]. The reason for discontinuation is not specified in this source.

Clinical Development Hypertension AT1 Antagonist Drug Development

Defined Physicochemical Properties and Formulation Guidelines

ZD-6888 has a molecular formula of C25H25N5O and a molecular weight of 411.50 g/mol . Its CAS number is 138620-04-9, and the hydrochloride salt form (CAS 138620-17-4) is also available for improved aqueous solubility . Vendor datasheets provide specific solubility and formulation guidelines for in vivo studies, including DMSO/corn oil mixtures for injection . The free base appears as a solid at room temperature .

Physicochemical Properties Solubility Formulation Analytical Chemistry

Optimal Preclinical Research and Procurement Applications for ZD-6888 (CAS 138620-04-9)


Ex Vivo Vascular Pharmacology: Investigating AT1 Receptor Function in Isolated Tissue Baths

Given its exceptionally high affinity for AT1 receptors in rabbit aorta (Kd = 0.0501 nM) [1], ZD-6888 is ideally suited as a high-potency tool for ex vivo studies of vascular reactivity. Researchers can use ZD-6888 at sub-nanomolar concentrations to achieve complete and selective AT1 receptor blockade in isolated aortic ring or strip preparations. This allows for the precise study of angiotensin II-mediated contraction pathways without confounding off-target effects, and it serves as a potent control for validating the specificity of novel AT1 antagonists.

Medicinal Chemistry and SAR Studies: Benchmarking Novel Tetrahydroquinoline AT1 Antagonists

ZD-6888 is a foundational reference compound for medicinal chemistry programs focused on tetrahydroquinoline-based AT1 antagonists. The published SAR study demonstrates that its core scaffold is highly sensitive to substitution, with analogues showing comparable or superior activity [2]. ZD-6888 should be procured as a key benchmark for in vitro binding and in vivo pressor response assays when evaluating new chemical entities within this structural class. Its well-characterized activity profile provides a crucial comparator for assessing potency and efficacy improvements in novel compounds.

Chronic In Vivo Toxicology Studies: Modeling Renin-Angiotensin System (RAS) Overactivation and Renal Pathology

The 26-week toxicology study in rats [3] provides a detailed, dose-dependent profile of the renal effects of chronic, potent AT1 blockade. ZD-6888 induces characteristic changes in the juxtaglomerular apparatus (hypertrophy and hyperplasia) that are directly linked to its mechanism of action. This makes ZD-6888 a valuable tool for researchers studying the long-term pathophysiological consequences of RAS overactivation and the compensatory renal responses to AT1 receptor blockade. It can serve as a positive control or model compound in studies of drug-induced renal pathology.

Reference Standard for AT1 Antagonist Activity Assays

With a defined and exceptionally low Kd value of 0.0501 nM in a functional rabbit aorta assay [1], ZD-6888 is an excellent reference standard for calibrating and validating in vitro AT1 receptor binding and functional antagonism assays. Its high potency ensures a clear and robust signal, and its well-documented activity allows for accurate inter-assay and inter-laboratory comparisons. Procurement of ZD-6888 as a control compound enhances the rigor and reproducibility of AT1 antagonist screening campaigns.

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